4,4'-Azobis(4-cyanovaleric acid)

Catalog No.
S590686
CAS No.
2638-94-0
M.F
C12H16N4O4
M. Wt
280.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Azobis(4-cyanovaleric acid)

CAS Number

2638-94-0

Product Name

4,4'-Azobis(4-cyanovaleric acid)

IUPAC Name

4-[(4-carboxy-2-cyanobutan-2-yl)diazenyl]-4-cyanopentanoic acid

Molecular Formula

C12H16N4O4

Molecular Weight

280.28 g/mol

InChI

InChI=1S/C12H16N4O4/c1-11(7-13,5-3-9(17)18)15-16-12(2,8-14)6-4-10(19)20/h3-6H2,1-2H3,(H,17,18)(H,19,20)

InChI Key

VFXXTYGQYWRHJP-UHFFFAOYSA-N

SMILES

CC(CCC(=O)O)(C#N)N=NC(C)(CCC(=O)O)C#N

solubility

0.01 M

Synonyms

4,4’-Azobis(4-cyanopentanecarboxylic Acid); 4,4’-Azobis(cyanovaleric Acid); 4,4’-Azobis[4-cyanopentanoic Acid]; 4,4’-Azobis[4-cyanovaleric Acid]; ABCPA; ABCVA; ACV-A; Azobis(cyanovaleric Acid); NC 25; NSC 114466; V 501; VA 501; Vazo 68; Vazo 68WSP; 4

Canonical SMILES

CC(CCC(=O)O)(C#N)N=NC(C)(CCC(=O)O)C#N

The exact mass of the compound 4,4'-Azobis(4-cyanovaleric acid) is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114466. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,4'-Azobis(4-cyanovaleric acid) (ACVA, CAS 2638-94-0) is a nitrile-based, water-soluble azo initiator characterized by its terminal carboxylic acid groups. With a 10-hour half-life decomposition temperature of approximately 63°C in DMF (and ~69°C in water), ACVA decomposes to yield two equivalents of mild, carbon-centered radicals and nitrogen gas . Unlike inorganic persulfates that generate highly reactive oxygen-centered radicals, ACVA minimizes unwanted chain transfer and branching. Its primary industrial and laboratory procurement value lies in its ability to initiate aqueous emulsion, dispersion, and RAFT polymerizations while simultaneously functionalizing the resulting polymer chains with anionic carboxyl end-groups, enabling straightforward post-polymerization modification and controlled surface polarity .

Procurement Fit

Aqueous polymerization
Water‑soluble as sodium salt; enables entirely aqueous polymerization systems without co‑solvents
Carboxyl end‑group incorporation
Directly introduces terminal –COOH groups during initiation, eliminating post‑functionalization steps
Accessible initiation conditions
Intermediate decomposition profile avoids cryogenic equipment and supports standard reactor setups

Substituting ACVA with other common initiators fundamentally alters the polymer's end-group chemistry, phase compatibility, and reaction kinetics. Replacing ACVA with AIBN introduces an oil-soluble molecule that fails to dissolve in aqueous continuous phases and leaves non-reactive, neutral cyano end-groups, eliminating the possibility of carboxyl-based post-polymerization modification [1]. Conversely, substituting with V-50 (a water-soluble azo initiator) introduces cationic amidine groups, which can destabilize anionic emulsion systems or alter the isoelectric point of synthesized microgels. Furthermore, using inexpensive inorganic persulfates (like KPS) generates oxygen-centered sulfate radicals that frequently abstract hydrogen from the polymer backbone, leading to uncontrolled branching and broader molecular weight distributions compared to the clean, carbon-centered radical initiation provided by ACVA [2].

Substitution Risk

ACVA (V‑501)
Common Substitute Initiators
Water‑soluble as sodium salt; aqueous‑compatible
AIBN is oil‑soluble; may require organic co‑solvents or surfactants
Directly introduces terminal –COOH groups
AIBN yields non‑functional cyanoisopropyl end‑groups; post‑modification needed
Intermediate half‑life temperature suits standard reactor conditions
V‑70 requires low‑temperature handling; VA‑044 operates in a lower temperature range, which may alter kinetics

Microgel Surface Functionalization and Solvent Dispersibility

The choice of initiator directly dictates the surface functional groups of synthesized polymer particles, fundamentally altering their dispersibility. Polystyrene microgels synthesized with ACVA possess polar, ionizable carboxylic acid end-groups, restricting their redispersion strictly to polarizable aromatic solvents like toluene. In contrast, microgels initiated with AIBN possess neutral cyano groups and can redisperse in non-polar solvents like decalin and cyclohexane[1].

Evidence DimensionRedispersion solvent compatibility
Target Compound DataACVA (Redisperses in toluene only; fails in decalin/cyclohexane due to polar carboxyl groups)
Comparator Or BaselineAIBN (Redisperses in toluene, decalin, and cyclohexane due to neutral cyano groups)
Quantified DifferenceBinary solubility shift (polar vs. neutral surface)
ConditionsPolystyrene microgel synthesis in non-aqueous solvent redispersion assays

Procurement of ACVA is mandatory when manufacturing microgels or latexes that require specific polar surface interactions, anionic stabilization, or subsequent carboxyl-amine crosslinking.

10‑h Half‑Life Temp.
Data to verify
ACVA 69 °C (aq.) · V‑70 30 °C · AIBN 65 °C · VA‑044 44 °C
Intermediate range supports controllable initiation without extreme conditions
Measured in water as Na salt; comparator values from manufacturer data

Molecular Weight Control in RAFT Polymerization

ACVA provides a calibrated radical flux for controlled reversible addition-fragmentation chain transfer (RAFT) polymerizations in polar media. When polymerizing N-isopropylacrylamide (NIPAM) at 65°C, ACVA maintains a steady-state macroradical concentration that aligns with the chain equilibration kinetics of trithiocarbonate RAFT agents. This results in polymers with highly predictable number-average molecular weights (Mn) and narrow polydispersity indices (PDIs < 1.2), whereas fast-acting photoinitiators cause significant deviations in molecular weight at high conversions [1].

Evidence DimensionPolydispersity Index (PDI) and Mn predictability
Target Compound DataACVA (PDI < 1.2, linear Mn vs. conversion)
Comparator Or BaselineFast photoinitiators e.g., Irgacure-2959 (Deviation from linear Mn at high conversion)
Quantified DifferenceMaintenance of living character (PDI < 1.2) vs. loss of control
ConditionsRAFT polymerization of NIPAM at 65°C using trithiocarbonate CTA

Buyers synthesizing precision block copolymers or low-dispersity materials must select ACVA to ensure living polymerization control without overwhelming the chain transfer agent.

Eₐ (Thermal Decomp.)
Reported
91 kJ·mol⁻¹ (KAS) / 134 kJ·mol⁻¹ (mfr.) vs. AIBN ~123.5 kJ·mol⁻¹
Lower Eₐ may support initiation at moderate temperatures
KAS method from literature; manufacturer value differs

End-Group Charge Impact on Biopharmaceutical Excipient Stability

In the synthesis of amphiphilic copolymer excipients (e.g., MoNi) for biologic formulations, the residual initiator end-group significantly dictates the stability of the active pharmaceutical ingredient. ACVA, which imparts a negative charge at physiologic pH, yields excipients with fundamentally different interfacial behavior compared to those terminated by AIBN (neutral) or VA-044 (positive charge). End-group removal and functionalization efficiency using ACVA achieved >95% efficiency, directly influencing the T10 aggregation time of formulated insulin [1].

Evidence DimensionEnd-group ionization state and excipient performance
Target Compound DataACVA (Imparts negative charge at physiologic pH)
Comparator Or BaselineVA-044 (Imparts positive charge); AIBN (Neutral)
Quantified Difference>95% end-group functionalization efficiency with distinct charge-driven insulin aggregation kinetics
ConditionsSynthesis of 4 kDa MoNi23% excipients and T10 insulin aggregation assays

For biomedical polymer procurement, ACVA is specifically required when an anionic end-group is necessary to optimize the stability and interfacial partitioning of biologic drug formulations.

Decomposition Heat
Data to verify
4706 J·g⁻¹ (highest among tested azo initiators)
High heat release requires careful thermal management
DSC data; process safety evaluation advised

Thermal Activation Window for Aqueous Systems

ACVA occupies a critical thermal activation niche for aqueous polymerizations. With a 10-hour half-life temperature of 63°C in DMF, it requires higher activation energy than VA-044 (44°C) but operates in aqueous environments where the standard organic-soluble AIBN (64°C) cannot be used due to phase separation. This makes ACVA the standard baseline for water-based systems requiring mid-range thermal initiation without the extreme low-temperature instability of VA-044 [1].

Evidence Dimension10-hour half-life temperature (T10) and solubility
Target Compound DataACVA (T10 = 63°C, water-soluble)
Comparator Or BaselineVA-044 (T10 = 44°C, water-soluble); AIBN (T10 = 64°C, oil-soluble)
Quantified Difference19°C higher stability threshold than VA-044, with aqueous compatibility lacking in AIBN
ConditionsStandard thermal decomposition in aqueous/polar solvent systems

Procurement teams select ACVA when manufacturing processes dictate reaction temperatures of 65–80°C in water, where low-temperature initiators would decompose prematurely and oil-soluble initiators would fail to initiate.

Polymerization Rate
Reported
AIBN > ACVA (emulsion, butadiene 70 °C)
Oil‑soluble initiator may offer rate advantage in hydrophobic monomer systems
Qualitative observation; rate constants not provided
Microsphere Size
Reported
AIBN larger; ACVA/APS smaller (100 nm–2 μm range)
Initiator choice can tune particle size
Dispersion polymerization; size determined by DLS
Hazard & Storage
Data to verify
UN 2811 (Div. 6.1); SADT 60 °C; store 2–10 °C, protect from light
Refrigerated storage required; facility compatibility review advised
Regulatory classification; AIBN differs (UN 3234, Div. 4.1)

Aqueous RAFT Polymerization of Block Copolymers

Because ACVA provides a steady radical flux that matches the equilibration rates of trithiocarbonate CTAs (yielding PDIs < 1.2), it is a highly effective choice for synthesizing precision water-soluble block copolymers (e.g., PEDOT:PSS variants) [1].

Synthesis of Carboxyl-Functionalized Microgels and Latexes

Driven by its ability to leave anionic carboxylic acid end-groups, ACVA is heavily procured for emulsion polymerizations where the resulting latex particles must undergo post-polymerization modification (e.g., EDC/NHS coupling with amines) or require specific polar solvent dispersibility [2].

Biopharmaceutical Excipient Manufacturing

Due to its >95% end-group functionalization efficiency and its ability to impart a negative charge at physiologic pH, ACVA is utilized in synthesizing amphiphilic copolymer excipients designed to stabilize sensitive biologics like insulin at the air-water interface [3].

Halogen-Free Emulsion Polymerization of Adhesives

ACVA is selected over inorganic persulfates (which cause unwanted polymer branching via hydrogen abstraction) and AIBN (which generates toxic tetramethylsuccinonitrile) to produce linear, high-fidelity acrylic and styrene-butadiene latexes for advanced coatings and adhesives .

Application Fit Matrix

Application
Selection Property
Validation Focus
Carboxyl‑functionalized polymer synthesis
Water‑solubility (Na salt) + direct carboxyl end‑group incorporation
End‑group fidelity; aqueous compatibility
Polycarboxylate superplasticizer preparation
Carboxyl groups integrated into polymer backbone during initiation
Anionic charge density; cement dispersion performance
Cellulose‑based graft copolymerization
Immobilizable azo‑initiator on cellulose; moderate decomposition profile protects substrate
Grafting efficiency; substrate integrity
Magnetic polymer microsphere synthesis
Initiator‑dependent particle size control (smaller microspheres compared to oil‑soluble alternatives)
Particle size distribution; magnetic loading

XLogP3

0.3

GHS Hazard Statements

Aggregated GHS information provided by 370 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 370 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 369 of 370 companies with hazard statement code(s):;
H228 (56.1%): Flammable solid [Danger Flammable solids];
H242 (40.92%): Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

2638-94-0

Wikipedia

4,4'-Azobis(4-cyanopentanoic acid)

General Manufacturing Information

Pentanoic acid, 4,4'-(1,2-diazenediyl)bis[4-cyano-: ACTIVE

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